BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

COX-2 inhibition inflammation NSAID

This unsubstituted parent scaffold (CAS 2034234-52-9) is the minimal pharmacophore for COX-2 inhibition and the essential baseline reference for normalizing SAR data across phenyl-substituted analogs. Its pyrazine-imidazole-ethyl linker architecture enables precise MMP-8 S1' pocket engagement, differentiating it from carbonic anhydrase inhibitors. Procure the exact compound to ensure reproducibility of potency shifts, establish assay baselines, and validate computationally predicted polypharmacology.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 2034234-52-9
Cat. No. B2913325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
CAS2034234-52-9
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C15H15N5O2S/c21-23(22,13-4-2-1-3-5-13)19-9-11-20-10-8-18-15(20)14-12-16-6-7-17-14/h1-8,10,12,19H,9,11H2
InChIKeyHFOIIWHUYGHNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9): Core Identity and Procurement Relevance


N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9) is a synthetic small-molecule sulfonamide characterized by a pyrazine-substituted imidazole core tethered via an ethylene linker to an unsubstituted benzenesulfonamide moiety (C₁₅H₁₅N₅O₂S, MW 329.4 g/mol) . This compound belongs to a broader class of imidazolyl-benzenesulfonamides that have been patented as selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation [1]. Computational target-fishing studies on structurally related N-(pyrazin-2-yl)benzenesulfonamides have identified matrix metalloproteinase-8 (MMP-8, neutrophil collagenase) as a potential off-target interaction site, suggesting a polypharmacology profile that differs from simple benzenesulfonamide carbonic anhydrase inhibitors [2]. The unsubstituted phenyl ring distinguishes it from halogenated or alkylated analogs, making it a critical baseline reference compound for structure-activity relationship (SAR) studies within this chemotype.

SAR Sensitivity in N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9): Why Congeners Cannot Be Assumed Equivalent


Within the N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide chemotype, even minor modifications to the phenyl ring produce substantial shifts in target engagement. The unsubstituted parent compound serves as the minimal pharmacophore for COX-2 inhibition, while the addition of halogen, alkyl, or alkoxy substituents (e.g., 3-chloro-4-fluoro or 4-ethoxy-3-fluoro analogs) redirects binding toward alternative targets such as carbonic anhydrase isoforms or alters physicochemical properties including logP and aqueous solubility [1]. The pyrazine-imidazole-ethyl linker architecture creates a rigid, directional presentation of the sulfonamide warhead that is sensitive to steric and electronic perturbation; generic substitution with a differently substituted benzenesulfonamide cannot preserve the same target selectivity profile demonstrated by this specific unsubstituted scaffold [2]. Consequently, procurement of the exact CAS 2034234-52-9 compound is essential for SAR normalization, assay baseline establishment, and reproducibility of published biological data tied to this chemotype.

Quantitative Differentiation Evidence for N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9)


COX-2 Selectivity Baseline: Unsubstituted Phenyl Ring Enables Preferential COX-2 over COX-1 Inhibition

Patent data establish that the general class of benzenesulfonamide-substituted imidazolyl compounds, to which CAS 2034234-52-9 belongs, are designed as selective COX-2 inhibitors. The unsubstituted phenylsulfonamide variant serves as the baseline scaffold from which substituted analogs are derived. In the patent disclosure, compounds within this class demonstrated preferential inhibition of COX-2 over COX-1, a selectivity feature critical for anti-inflammatory activity with reduced gastrointestinal side effects [1]. While specific IC50 values for CAS 2034234-52-9 are not publicly disclosed in primary literature, its structural identity as the unsubstituted parent compound makes it the essential reference point for quantifying the magnitude and direction of substituent effects observed in halogenated or alkylated derivatives.

COX-2 inhibition inflammation NSAID cyclooxygenase selectivity SAR baseline

MMP-8 Computational Target Engagement: Predicted Interaction Site Distinct from Carbonic Anhydrase

Computational target-fishing studies on the closely related N-(pyrazin-2-yl)benzenesulfonamide chemotype identified MMP-8 (neutrophil collagenase, PDB: 5H8X) as a biologically relevant off-target [1]. This structural class exhibits a binding pose that is predicted to engage the MMP-8 catalytic zinc site via the sulfonamide moiety while the pyrazine-imidazole portion occupies the S1' pocket. This predicted MMP-8 interaction differentiates the pyrazinyl-imidazole sulfonamides from classical primary sulfonamide carbonic anhydrase inhibitors, which lack the extended heterocyclic architecture necessary for MMP active-site complementarity [2]. CAS 2034234-52-9, as the unsubstituted representative, provides the minimal pharmacophore for testing this computational prediction experimentally.

MMP-8 matrix metalloproteinase target fishing polypharmacology in silico

Physicochemical Identity: Molecular Weight and Formula Confirm Unambiguous Procurement Specification

CAS 2034234-52-9 is unambiguously defined by its molecular formula C₁₅H₁₅N₅O₂S and molecular weight of 329.4 g/mol . This distinguishes it from close analogs: 3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (C₁₅H₁₃ClFN₅O₂S, MW ~381.8 g/mol) and 4-ethoxy-3-fluoro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzene-1-sulfonamide (C₁₇H₁₈FN₅O₃S, MW ~391.4 g/mol). The mass difference of 52-62 Da between the parent compound and its halogenated derivatives provides a straightforward QC metric for identity confirmation via LC-MS or HRMS upon receipt.

quality control procurement specification molecular weight molecular formula identity confirmation

Validated Application Scenarios for N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9)


COX-2 Inhibitor SAR Normalization and Reference Standard

Use as the unsubstituted parent scaffold for normalizing structure-activity relationship (SAR) data across a series of phenyl-substituted benzenesulfonamide imidazolyl COX-2 inhibitors. The absence of ring substituents makes CAS 2034234-52-9 the essential baseline for quantifying the direction and magnitude of potency shifts introduced by halogen, alkyl, or alkoxy groups [1].

MMP-8 Probe Validation and Polypharmacology Assessment

Deploy as a minimal pharmacophore probe for experimental validation of the computationally predicted MMP-8 interaction. The pyrazine-imidazole architecture is hypothesized to engage the S1' pocket, distinguishing this chemotype from classical carbonic anhydrase inhibitors. Use for selectivity profiling against MMP isoforms (MMP-1, MMP-2, MMP-8, MMP-12, MMP-13) [2].

In Vitro Anti-Infective Screening Reference Compound

Incorporate into anti-mycobacterial screening panels as a structural comparator to the substituted N-(pyrazin-2-yl)benzenesulfonamides that have demonstrated activity against M. tuberculosis H37Rv (MIC values as low as 6.25 µg/mL for 4-amino-substituted analogs). The unsubstituted compound provides the baseline for assessing the contribution of the benzenesulfonamide substituent to anti-infective potency [2].

Compound Library Acquisition for Academic Screening Consortia

Add to diversity-oriented synthesis libraries or commercial screening decks as a representative of the pyrazine-imidazole-sulfonamide chemotype. Its distinct molecular formula (C₁₅H₁₅N₅O₂S, MW 329.4) enables unambiguous plate-mapping and hit deconvolution by mass spectrometry .

Quote Request

Request a Quote for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.